molecular formula C16H10ClF3N2OS B2945322 (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-13-3

(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2945322
CAS No.: 338417-13-3
M. Wt: 370.77
InChI Key: LBERPLGOCZZLFT-RIYZIHGNSA-N
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Description

(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazinone core, a trifluoromethyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone core, introduction of the chloro substituent, and the attachment of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with an amine group attached to a benzene ring.

    Teriflunomide: A compound with a similar trifluoromethyl group but different core structure.

    Nitrogen-containing heterocyclic compounds: These compounds share the heterocyclic core but differ in substituents and functional groups.

Uniqueness

What sets (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one apart is its unique combination of a benzothiazinone core, a chloro substituent, and a trifluoromethyl group

Properties

IUPAC Name

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-10-4-5-12-13(7-10)24-14(15(23)22-12)8-21-11-3-1-2-9(6-11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBERPLGOCZZLFT-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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